molecular formula C8H16O2 B7778547 2,5-Dimethylhex-3-ene-2,5-diol CAS No. 23359-01-5

2,5-Dimethylhex-3-ene-2,5-diol

Cat. No.: B7778547
CAS No.: 23359-01-5
M. Wt: 144.21 g/mol
InChI Key: CPEMSVQIDGEZCG-AATRIKPKSA-N
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Description

2,5-Dimethylhex-3-ene-2,5-diol is an organic compound with the molecular formula C8H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes a double bond between the third and fourth carbon atoms and methyl groups attached to the second and fifth carbon atoms. It is used in various chemical processes and has applications in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylhex-3-ene-2,5-diol can be synthesized through the reaction of acetone with acetylene in the presence of potassium hydroxide. This reaction typically occurs in a solvent such as benzene at temperatures between 35-40°C. The product is then acidified with hydrochloric acid to obtain the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylhex-3-ene-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond can be reduced to form 2,5-dimethylhexane-2,5-diol.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used for substitution reactions.

Major Products Formed:

    Oxidation: 2,5-Dimethylhexane-2,5-dione or 2,5-dimethylhexanoic acid.

    Reduction: 2,5-Dimethylhexane-2,5-diol.

    Substitution: 2,5-Dimethylhex-3-ene-2,5-dichloride or 2,5-dimethylhex-3-ene-2,5-diacetate.

Scientific Research Applications

2,5-Dimethylhex-3-ene-2,5-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylhex-3-ene-2,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The double bond and methyl groups contribute to its reactivity and ability to participate in various chemical reactions. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

    2,5-Dimethyl-3-hexyne-2,5-diol: Similar structure but with a triple bond instead of a double bond.

    2,3-Dimethyl-3-hexene: Similar structure but with methyl groups attached to the third carbon atom.

    2,5-Dimethylhexane-2,5-diol: Similar structure but without the double bond.

Uniqueness: 2,5-Dimethylhex-3-ene-2,5-diol is unique due to its combination of a double bond and two hydroxyl groups, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

(E)-2,5-dimethylhex-3-ene-2,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEMSVQIDGEZCG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CC(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C/C(C)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421234
Record name 2,5-dimethylhex-3-ene-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-81-1, 23359-01-5
Record name (3E)-2,5-Dimethyl-3-hexene-2,5-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexene-2, 2,5-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethylhex-3-ene-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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